2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Overview
Description
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a useful research compound. Its molecular formula is C13H15BFNO2 and its molecular weight is 247.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
Boronic acid pinacol ester compounds are known to participate in various chemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in various biochemical pathways due to their role in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects .
Action Environment
It is known that arylboronic acid, a related compound, is stable to water and air .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The compound interacts with palladium catalysts and aryl halides to facilitate these reactions, leading to the formation of biaryl compounds. Additionally, the presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. The compound’s ability to interact with cellular proteins and enzymes can result in alterations in cell function, including effects on cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group allows the compound to form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can bind to the active site of an enzyme and prevent substrate binding. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. Toxicity studies have shown that high doses of the compound can lead to adverse effects, including organ damage and changes in physiological function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the activity of key enzymes, leading to changes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in alterations in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution can also be influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence energy production and metabolic activity. The compound’s localization can also affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGKVYFBOCENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679909 | |
Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870238-67-8 | |
Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.